5-Acetoxy-N,N-dimethyltryptamine

Pharmacokinetics Prodrug Design Blood-Brain Barrier

Researchers studying central serotonergic mechanisms face a critical barrier: bufotenine (5-HO-DMT) cannot efficiently cross the blood-brain barrier (logP 0.06), rendering systemic dosing ineffective. 5-Acetoxy-DMT solves this as a centrally penetrant prodrug that delivers bufotenine directly to the brain after systemic administration. Key differentiation values: • Enables intraperitoneal, subcutaneous, or intravenous dosing for rodent behavioral studies (drug discrimination, head-twitch response, locomotor activity) where bufotenine itself fails. • Direct 5-HT1A and 5-HT1D receptor agonism, providing a distinct polypharmacology versus 4-substituted tryptamines (e.g., 4-AcO-DMT) that are highly 5-HT2A-selective. • Supplied as fumarate salt, ≥98% purity, with batch-specific Certificate of Analysis and GC-MS spectral library data for forensic and clinical toxicology method validation.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 16977-50-7
Cat. No. B12757915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetoxy-N,N-dimethyltryptamine
CAS16977-50-7
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)NC=C2CCN(C)C
InChIInChI=1S/C14H18N2O2/c1-10(17)18-12-4-5-14-13(8-12)11(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3
InChIKeyBZFGYTBVFYYKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetoxy-N,N-dimethyltryptamine (CAS 16977-50-7): A Centrally Penetrant Prodrug Tryptamine for Research Procurement


5-Acetoxy-N,N-dimethyltryptamine (5-AcO-DMT; O-acetylbufotenine) is a synthetic tryptamine derivative and the O-acetylated analogue of the naturally occurring, peripherally selective serotonergic compound bufotenine (5-HO-DMT) [1]. It is classified as a putative serotonergic psychedelic and is thought to function primarily as a centrally penetrant prodrug of bufotenine, enabling brain delivery of the active metabolite after systemic administration [1][2]. The compound is also recognized as a direct agonist at serotonin 5-HT1A and 5-HT1D receptors, and is available as an analytical reference standard (e.g., fumarate salt, ≥98% purity) for research and forensic applications [3].

Why Bufotenine and Other Tryptamine Analogs Cannot Replace 5-Acetoxy-N,N-dimethyltryptamine in Research


The O-acetylation of bufotenine to form 5-AcO-DMT is not a trivial structural modification; it fundamentally alters the pharmacokinetic profile by significantly increasing lipid solubility, enabling the compound to cross the blood-brain barrier (BBB) as a prodrug [1][2]. In contrast, bufotenine itself possesses a low octanol/water partition coefficient (0.06) that renders it peripherally selective and behaviorally inactive or only weakly active in most animal studies after systemic administration [3]. This is further compounded by the fact that 4-substituted tryptamines like 4-AcO-DMT (psilacetin) have a different receptor selectivity profile, exhibiting high selectivity for 5-HT2A versus 5-HT1A receptors, while 5-substituted tryptamines like 5-AcO-DMT show high affinity for 5-HT1A receptors and consequently a different polypharmacology [4]. Therefore, 5-AcO-DMT, bufotenine, and 4-AcO-DMT are not interchangeable for experiments requiring specific central serotonergic activation or investigation of 5-HT1A-mediated mechanisms. The quantitative evidence below details these key differentiation points.

Quantitative Differentiation of 5-Acetoxy-N,N-dimethyltryptamine Against Key Comparators


Blood-Brain Barrier Penetration: Prodrug Strategy Overcomes Bufotenine's Peripheral Selectivity

The primary justification for procuring 5-AcO-DMT over bufotenine (5-HO-DMT) is the former's ability to act as a centrally penetrant prodrug. Systemically administered 5-AcO-DMT delivers bufotenine to the brain, resulting in measurable central pharmacological activity. In a quantitative comparison of tremorgenic potency, the order of activity measured as a function of brain bufotenine concentration was bufotenine > 5-MeO-DMT > DMT after administration of 5-AcO-DMT [1]. This is in direct contrast to bufotenine, which exhibits a low octanol/water partition coefficient of 0.06, leading to poor BBB penetration and behavioral inactivity or only weak activity in most animal studies after peripheral administration [2]. A minimum partition coefficient of 1.40 has been proposed for in vivo hallucinogenic effects, which bufotenine fails to meet [2].

Pharmacokinetics Prodrug Design Blood-Brain Barrier

Direct Agonism at 5-HT1A and 5-HT1D Receptors: A Dual Prodrug/Direct Agonist Profile

Unlike simple prodrugs, 5-AcO-DMT also acts as a direct agonist at serotonin 5-HT1A and 5-HT1D receptors prior to hydrolysis [1][2]. This dual mechanism is a key differentiator from its primary metabolite bufotenine and from other 4-substituted tryptamine prodrugs like 4-AcO-DMT. While 4-substituted tryptamines exhibit high selectivity for 5-HT2A receptors over 5-HT1A receptors, 5-substituted compounds like 5-AcO-DMT and its metabolite bufotenine display high affinity for 5-HT1A receptors, resulting in selectivity for 5-HT2A versus 5-HT2C but not versus 5-HT1A [3]. A data point for the related O-alkyl bufotenine analogue 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) shows a Ki of 2.70 nM at human 5-HT7 and an EC50 of 60 nM at human 5-HT7, demonstrating that the 5-substituted scaffold engages a broader array of serotonin receptors than 4-substituted analogues [4].

Receptor Pharmacology Polypharmacology 5-HT1A Agonist

Relative Lipophilicity Advantage Enables In Vivo Behavioral Activity

The acetyl ester of bufotenine (5-AcO-DMT) possesses higher lipophilicity than the parent hydroxy compound, which is directly responsible for its ability to produce psychedelic-appropriate responding in animal drug discrimination studies, in contrast to peripherally administered bufotenine [1][2]. The simpler bufotenine esters (acetyl, propionyl, butyryl, isobutyryl, pivalyl) were all found to be more lipid soluble than bufotenine itself, as determined by their partition coefficients, and all retained relatively high affinity for serotonin receptors in the isolated rat stomach fundus preparation [3]. Importantly, extensive hydrolysis of these esters to bufotenine did not occur under the conditions of the affinity assay, confirming that the intact esters possess intrinsic pharmacological activity at serotonin receptors independent of prodrug conversion [3].

Lipophilicity Drug Discrimination Psychedelic-Appropriate Responding

Positional Isomer Differentiation: 5-AcO-DMT vs. 4-AcO-DMT Receptor Selectivity

5-AcO-DMT is the positional isomer of 4-AcO-DMT (psilacetin), and the position of the acetoxy substituent on the indole ring dictates fundamentally different receptor selectivity profiles [1]. A comprehensive pharmacological screening of substituted tryptamines established that 4-substituted compounds exhibit high selectivity for 5-HT2A receptors versus 5-HT1A and 5-HT2C receptors, with affinities ranging across a factor of 100. In contrast, 5-substituted compounds exhibit high affinities for 5-HT1A receptors, low affinities for 5-HT2C receptors, and a range of affinities for 5-HT2A receptors, resulting in selectivity for 5-HT2A versus 5-HT2C but not versus 5-HT1A [2]. While specific Ki values for 5-AcO-DMT at individual receptors were not identified in the available literature, this well-defined class-level selectivity pattern means that 4-AcO-DMT and 5-AcO-DMT engage different serotonergic subpopulations in vivo and cannot be used interchangeably in experimental protocols [2].

Positional Isomerism Structure-Activity Relationship 5-HT2A vs. 5-HT1A Selectivity

Tremorgenic Potency Ranking: Acetylbufotenine-Derived Brain Bufotenine Shows Greater Potency Than DMT and 5-MeO-DMT

The seminal comparative study by Gessner and Dankova (1975) demonstrated that after intravenous administration of acetylbufotenine (5-AcO-DMT) to mice, the resulting brain bufotenine concentration correlated with tremorgenic activity. The rank order of potency, measured as a function of brain concentration, was bufotenine > 5-MeO-DMT > DMT [1]. This finding was replicated and extended in a subsequent 1977 study showing that acetylbufotenine at 15 pmole/kg iv produced significant tremorgenic activity in mice that was modulated by serotonergic manipulations (pCPA pretreatment enhanced tremor; 5-HTP and DOPA attenuated it) [2]. In contrast, neither systemically administered bufotenine (due to poor BBB penetration) nor DMT and 5-MeO-DMT at equivalent doses yielded the same brain-bufotenine-dependent tremorgenic profile, highlighting the unique pharmacokinetic-pharmacodynamic signature of the acetylbufotenine prodrug approach [1][2].

In Vivo Pharmacology Tremorgenic Activity Brain Concentration-Effect Relationship

Analytical Reference Standard Availability: Defined Purity for Forensic and Research Quantification

5-AcO-DMT is commercially available as an analytical reference standard (fumarate salt, Item No. 25575) from Cayman Chemical with a certified purity of ≥98% . The compound is formulated as a solid with defined solubility (slightly soluble in chloroform, DMF, DMSO, ethanol, and PBS pH 7.2), a specified λmax of 223 nm, and full SMILES/InChI characterization for unambiguous identification . This defined purity and physicochemical specification is essential for quantitative forensic analysis, method validation, and receptor pharmacology experiments, where unknown purity of clandestine or uncharacterized material can introduce significant experimental variability. Bufotenine itself is also available as a reference standard, but its distinct CAS number (487-93-4) and different physicochemical properties (melting point 146-147 °C) require separate procurement [1]. The availability of 5-AcO-DMT as a certified fumarate salt with batch-specific certificates of analysis enables reproducible research and forensic identification that cannot be achieved with non-certified or in-house synthesized material .

Analytical Chemistry Forensic Toxicology Reference Standard

Validated Research Application Scenarios for 5-Acetoxy-N,N-dimethyltryptamine


In Vivo Behavioral Pharmacology of Central Serotonergic Activation via Systemic Administration

For rodent behavioral studies (e.g., drug discrimination, head-twitch response, or locomotor activity assays) requiring reliable activation of central serotonin receptors after intraperitoneal, subcutaneous, or intravenous injection, 5-AcO-DMT is the appropriate tool compound rather than bufotenine. Bufotenine's partition coefficient of 0.06 precludes adequate brain penetration after systemic dosing [1], whereas 5-AcO-DMT acts as a centrally penetrant prodrug, delivering bufotenine to the brain and producing psychedelic-appropriate responding [2]. In tremor models, acetylbufotenine-derived brain bufotenine produces a potency rank order of bufotenine > 5-MeO-DMT > DMT at 15 pmole/kg iv in mice [3][4].

Investigating 5-HT1A-Mediated Contributions to Psychedelic or Anxiolytic-Like Effects

When the research question requires engagement of 5-HT1A receptors in addition to 5-HT2A receptors, 5-substituted tryptamines like 5-AcO-DMT are the appropriate choice over 4-substituted tryptamines like 4-AcO-DMT. Pharmacological screening demonstrates that 4-substituted compounds exhibit high selectivity for 5-HT2A over 5-HT1A, whereas 5-substituted compounds have high 5-HT1A affinity and lose this selectivity [5]. 5-AcO-DMT and its metabolite bufotenine also act as direct agonists at 5-HT1A and 5-HT1D receptors [6], providing a polypharmacology relevant to studying the 5-HT1A component of psychedelic drug action, which has been shown to attenuate 5-HT2A-mediated head-twitch response at high doses [5].

Forensic Toxicology Reference Standard for Tryptamine Identification and Quantification

Forensic and clinical toxicology laboratories developing or validating GC-MS, LC-MS/MS, or HPLC methods for the detection of novel psychoactive tryptamines should procure the certified analytical reference standard of 5-acetoxy DMT (fumarate), which provides ≥98% purity, defined λmax (223 nm), and full spectroscopic characterization . The compound's distinct CAS number (16977-50-7), molecular formula (C14H18N2O2), and retention time parameters differentiate it from the more commonly encountered 4-AcO-DMT (psilacetin) and other tryptamine analogs. The availability of batch-specific certificates of analysis and GC-MS spectral library data from the supplier ensures method validation traceability, which is a regulatory requirement for forensic reporting.

Structure-Activity Relationship (SAR) Studies on Tryptamine Scaffold Positional Isomerism

For medicinal chemistry programs exploring the structure-activity relationships of acetylated tryptamine psychedelics, 5-AcO-DMT serves as the essential 5-substituted comparator to the better-characterized 4-AcO-DMT (psilacetin). While 4-acetoxy substitution reduces in vitro 5-HT2A potency by approximately 10- to 20-fold compared to the 4-hydroxy analogue but does not alter agonist efficacy [5], the 5-acetoxy substitution additionally confers direct 5-HT1A/5-HT1D agonism and a fundamentally different selectivity profile [5][6]. Systematic comparison of the 4-AcO-DMT and 5-AcO-DMT positional isomers in parallel assays is necessary to deconvolute the contributions of acetoxy substitution position to receptor binding, functional activity, and in vivo behavioral effects.

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